molecular formula C12H11N5 B1267903 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5444-61-1

1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B1267903
CAS RN: 5444-61-1
M. Wt: 225.25 g/mol
InChI Key: MFJROXVGGWPNPO-UHFFFAOYSA-N
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Description

“1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their anticancer activity against various human tumor cell lines . They have been found to act as inhibitors of the epidermal growth factor receptor (EGFR) .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves heating a solution of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and aniline in absolute ethanol . The process involves refluxing for several hours, followed by evaporation of the solvent under reduced pressure .


Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit EGFR and ErbB2 kinases at sub-micromolar levels . This inhibition leads to the induction of apoptosis, as confirmed by a significant increase in the level of active caspase-3 . It also leads to the accumulation of cells in the pre-G1 phase and cell cycle arrest at the G2/M phase .

Scientific Research Applications

Application in Cancer Research

Specific Scientific Field

This compound is used in the field of cancer research .

Summary of the Application

“1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold. These molecules are designed and synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Methods of Application or Experimental Procedures

The growth of three examined cell lines was significantly inhibited by most of the prepared compounds . The compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .

Results or Outcomes

Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . Enzymatic inhibitory activity against CDK2/cyclin A2 was achieved for the most potent anti-proliferative compounds . Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .

Antimicrobial Applications

Specific Scientific Field

This compound is used in the field of microbiology .

Summary of the Application

The pyrazolopyrimidine moiety, which includes “1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine”, is used in the design of many pharmaceutical compounds that have a variety of medicinal applications including antimicrobial applications .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application were not found in the available resources.

Results or Outcomes

The specific results or outcomes for this application were not found in the available resources.

Antiviral Applications

Specific Scientific Field

This compound is used in the field of virology .

Summary of the Application

The pyrazolopyrimidine moiety, which includes “1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine”, is used in the design of many pharmaceutical compounds that have a variety of medicinal applications including antiviral applications .

Results or Outcomes

Anti-Inflammatory Applications

Specific Scientific Field

This compound is used in the field of immunology .

Summary of the Application

The pyrazolopyrimidine moiety, which includes “1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine”, is used in the design of many pharmaceutical compounds that have a variety of medicinal applications including anti-inflammatory applications .

Results or Outcomes

Antidiabetic Applications

Specific Scientific Field

This compound is used in the field of endocrinology .

Summary of the Application

The pyrazolopyrimidine moiety, which includes “1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine”, is used in the design of many pharmaceutical compounds that have a variety of medicinal applications including antidiabetic applications .

Results or Outcomes

Anti-Alzheimer’s Disease Applications

Specific Scientific Field

This compound is used in the field of neurology .

Summary of the Application

The pyrazolopyrimidine moiety, which includes “1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine”, is used in the design of many pharmaceutical compounds that have a variety of medicinal applications including anti-Alzheimer’s disease applications .

properties

IUPAC Name

1-benzylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c13-11-10-6-16-17(12(10)15-8-14-11)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJROXVGGWPNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70280938
Record name 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS RN

5444-61-1
Record name 5444-61-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SR Kunati, Y Xu - Biomedical Chromatography, 2017 - Wiley Online Library
MLN0128, an mTOR kinase inhibitor, is currently undergoing clinical investigation for treatment of a variety of cancers. To support this work, an LC–MS/MS method has been developed …
SR Kunati - 2018 - rave.ohiolink.edu
The ever-growing need to develop new anticancer agents due to increased incidence of cancer and its recurrence has led to a broad range of investigational efforts in anticancer …
Number of citations: 5 rave.ohiolink.edu

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